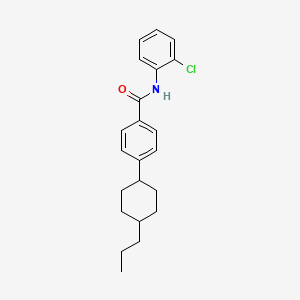![molecular formula C31H25N3O2 B11707810 N'-[(3Z)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2,2-diphenylcyclopropanecarbohydrazide](/img/structure/B11707810.png)
N'-[(3Z)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2,2-diphenylcyclopropanecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(3Z)-1-BENZYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2,2-DIPHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives
Preparation Methods
The synthesis of N’-[(3Z)-1-BENZYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2,2-DIPHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE typically involves the condensation of an indole derivative with a hydrazide. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities.
Chemical Reactions Analysis
N’-[(3Z)-1-BENZYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2,2-DIPHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the indole ring, using electrophilic reagents like halogens or nitro groups.
Scientific Research Applications
N’-[(3Z)-1-BENZYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2,2-DIPHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: The compound may find applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(3Z)-1-BENZYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2,2-DIPHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or activate receptors that mediate anti-inflammatory responses.
Comparison with Similar Compounds
N’-[(3Z)-1-BENZYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2,2-DIPHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE can be compared with other indole derivatives, such as:
- N’-[(3Z)-1-BENZYL-5-NITRO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE]-3,5-DINITROBENZOHYDRAZIDE
- N’-[(3Z)-1-BENZYL-5-NITRO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE]-2-CHLORO-4-NITROBENZOHYDRAZIDE
These compounds share structural similarities but differ in their substituents, which can significantly impact their chemical properties and biological activities
Properties
Molecular Formula |
C31H25N3O2 |
|---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
N-(1-benzyl-2-hydroxyindol-3-yl)imino-2,2-diphenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C31H25N3O2/c35-29(26-20-31(26,23-14-6-2-7-15-23)24-16-8-3-9-17-24)33-32-28-25-18-10-11-19-27(25)34(30(28)36)21-22-12-4-1-5-13-22/h1-19,26,36H,20-21H2 |
InChI Key |
DWHVPMZCEBICCK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N=NC4=C(N(C5=CC=CC=C54)CC6=CC=CC=C6)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-5-methyl-4-[2-(4-methylphenyl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11707728.png)


![(3E)-1-benzyl-5-bromo-1H-indole-2,3-dione 3-[(3-allyl-4-oxo-3,4-dihydro-2-quinazolinyl)hydrazone]](/img/structure/B11707746.png)
![6-morpholino-1H,3H-benzo[de]isochromene-1,3-dione](/img/structure/B11707756.png)

![Pyrimidine, 5-nonyl-2-[4-(octyloxy)phenyl]-](/img/structure/B11707766.png)
![(5E)-5-{[5-(4-iodophenyl)furan-2-yl]methylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11707770.png)
![(2Z)-2-[(2,4-dichlorophenyl)methylene]thiazolo[3,2-a]benzimidazol-1-one](/img/structure/B11707782.png)
![(E)-2-(4-(Dimethylamino)styryl)-3-ethylbenzo[d]thiazol-3-ium](/img/structure/B11707785.png)

![[(5E)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11707801.png)
![3-Methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B11707807.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11707813.png)
